Bis(2-ethylhexyl) 2,3-dichlorobutanedioate
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Overview
Description
Bis(2-ethylhexyl) 2,3-dichlorobutanedioate is an organic compound that belongs to the class of phthalates. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its use in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 2,3-dichlorobutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chlorine atoms.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include hydroxyl or amino derivatives.
Scientific Research Applications
Bis(2-ethylhexyl) 2,3-dichlorobutanedioate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its impact on human health, especially its potential carcinogenic and reproductive toxicity.
Industry: It is widely used in the manufacturing of plastics, adhesives, and coatings due to its ability to enhance material properties.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2,3-dichlorobutanedioate involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and glucose homeostasis. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Additionally, it may disrupt endocrine function by acting as an androgen antagonist, affecting reproductive health.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar chemical properties but known for its endocrine-disrupting effects.
Bis(2-ethylhexyl) sebacate: Another plasticizer used in the production of flexible PVC and other polymers.
Bis(2-ethylhexyl) tetrabromophthalate: A brominated analogue used as a flame retardant.
Uniqueness
Bis(2-ethylhexyl) 2,3-dichlorobutanedioate is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with biological systems. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
62276-36-2 |
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Molecular Formula |
C20H36Cl2O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2,3-dichlorobutanedioate |
InChI |
InChI=1S/C20H36Cl2O4/c1-5-9-11-15(7-3)13-25-19(23)17(21)18(22)20(24)26-14-16(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 |
InChI Key |
MDSQLVRWPCIEFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C(C(=O)OCC(CC)CCCC)Cl)Cl |
Origin of Product |
United States |
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